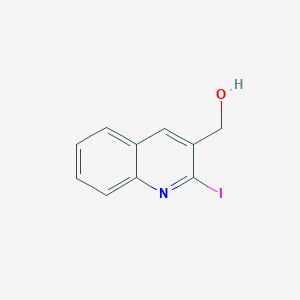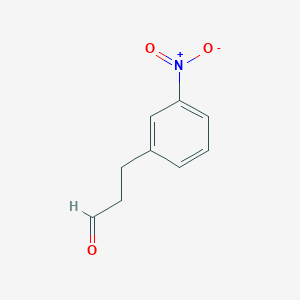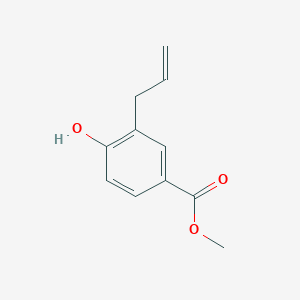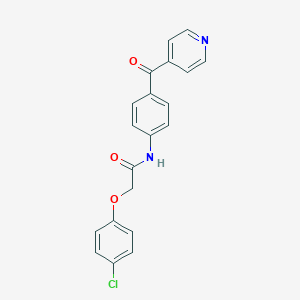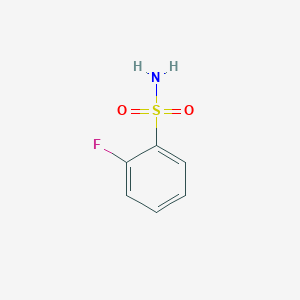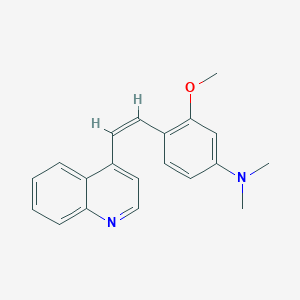
3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline is an organic compound with the molecular formula C20H20N2O It is characterized by the presence of a quinoline moiety attached to a methoxy-substituted aniline through a vinyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Vinylation: The quinoline derivative is then subjected to a vinylation reaction using a suitable vinylating agent, such as vinyl bromide, in the presence of a base like potassium carbonate.
Methoxylation and Dimethylation: The final step involves the introduction of the methoxy group and the dimethylamino group to the aniline ring. This can be achieved through nucleophilic substitution reactions using methanol and dimethylamine, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the vinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or dimethylamino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Methanol for methoxylation, dimethylamine for dimethylation.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with DNA, enzymes, and receptors, leading to various biological effects.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[4-(Dimethylamino)-2-methoxystyryl]quinoline
- Quinoline, 4-[4-(dimethylamino)-2-methoxystyryl]
Uniqueness
3-Methoxy-N,N-dimethyl-4-(2-(4-quinolinyl)vinyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
304-29-0 |
|---|---|
Molekularformel |
C20H20N2O |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
3-methoxy-N,N-dimethyl-4-[(Z)-2-quinolin-4-ylethenyl]aniline |
InChI |
InChI=1S/C20H20N2O/c1-22(2)17-11-10-16(20(14-17)23-3)9-8-15-12-13-21-19-7-5-4-6-18(15)19/h4-14H,1-3H3/b9-8- |
InChI-Schlüssel |
FFMXFPXDHXFMNV-HJWRWDBZSA-N |
Isomerische SMILES |
CN(C)C1=CC(=C(C=C1)/C=C\C2=CC=NC3=CC=CC=C23)OC |
SMILES |
CN(C)C1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
Kanonische SMILES |
CN(C)C1=CC(=C(C=C1)C=CC2=CC=NC3=CC=CC=C23)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


